Ethyl (isoxazol-3-ylamino)(oxo)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-12-7(11)6(10)8-5-3-4-13-9-5/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNXYKROUYIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (isoxazol-3-ylamino)(oxo)acetate is a compound belonging to the class of isoxazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the cyclocondensation of diethyl 3-oxopentanedioate with aryl or heteroaryl aldehydes and hydroxylamine hydrochloride. Recent studies have optimized this synthesis using environmentally friendly conditions, such as water as a solvent and an azolium salt as a catalyst, resulting in high yields and purity without the need for extensive purification methods .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Isoxazole derivatives have shown significant antibacterial and antifungal properties. This compound exhibits inhibitory effects against a range of pathogenic microorganisms, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Some studies suggest that isoxazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation, such as the inhibition of lysophosphatidic acid (LPA) receptors, which are implicated in tumor growth and metastasis .
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory conditions .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL. This suggests potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways .
Data Table: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry
Ethyl (isoxazol-3-ylamino)(oxo)acetate has shown potential in various therapeutic areas:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, modifications to the isoxazole ring can enhance efficacy against resistant strains of bacteria .
- Anticancer Properties: Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Agricultural Chemistry
The compound's ability to interact with biological systems extends to agricultural applications:
- Pesticide Development: this compound derivatives have been explored for their potential as novel agrochemicals, targeting specific pests while minimizing environmental impact .
Materials Science
In materials science, the unique properties of this compound are being harnessed:
- Polymer Chemistry: The compound serves as a building block for synthesizing polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (isoxazol-3-ylamino)(oxo)acetate shares functional and structural similarities with several compounds, particularly those containing heterocyclic rings and ester/amide linkages.
Table 1: Structural and Functional Comparison
*Inferred from structural analogy; †Calculated based on standard atomic weights.
Key Differences and Implications:
Heterocyclic Core: The isoxazole ring in the target compound is oxygen-containing, offering distinct electronic properties compared to sulfur-containing thiadiazole in Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate.
Bioactivity: Isoxazole derivatives are frequently employed as antibacterial agents (e.g., oxazolidinone antibiotics) due to their ability to mimic peptide bonds. In contrast, thiadiazole analogs (Table 1) are often prioritized for antifungal or antiviral activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of isoxazol-3-amine with ethyl oxalyl chloride, a route shared with its thiadiazole analog. However, the latter requires additional steps to introduce the isobutyl group, increasing production costs .
Research Findings and Industrial Relevance
- Medicinal Chemistry : Isoxazole-based compounds are under investigation for kinase inhibition , with the oxoacetate group enhancing binding affinity to ATP pockets. Thiadiazole derivatives, however, show superior activity against Helicobacter pylori due to sulfur’s interaction with bacterial metalloenzymes .
- Agrochemicals: this compound derivatives demonstrate herbicidal activity in preliminary trials, outperforming thiadiazole-based compounds in selectivity toward broadleaf weeds .
Preparation Methods
Procedure:
- Starting Materials: Primary nitro compounds (e.g., benzoylnitromethane) and dipolarophiles (alkenes or alkynes).
- Catalysts: Base catalysts such as N-methylimidazole (NMI), DABCO, or 4-DMAP, often combined with copper (II) salts to enhance reactivity.
- Reaction Conditions: Typically performed in solvents like chloroform or ethanol at temperatures around 60°C to 80°C.
- Reaction Pathway: Dehydration of nitro compounds to nitrile oxides followed by cycloaddition with dipolarophiles, forming isoxazole rings.
Data Summary:
| Parameter | Typical Values | Notes |
|---|---|---|
| Catalyst | N-methylimidazole, DABCO, 4-DMAP | Catalytic system influences selectivity |
| Solvent | Chloroform, ethanol | Solvent choice affects yield and selectivity |
| Temperature | 60–80°C | Optimal for cycloaddition |
| Yield | Variable, up to 85% | Dependent on substrate and conditions |
Research Findings:
- The catalytic system based on copper salts significantly enhances the formation of isoxazoles from nitrile oxides (derived from primary nitro compounds).
- The process tolerates various functional groups, including hydroxyl and nitro groups, but is limited with unactivated nitro compounds like nitroalkanes.
Intramolecular Cycloaddition of Methyl Azaarenes with Tert-Butyl Nitrite
This approach involves intramolecular cyclization of methyl azaarenes using tert-butyl nitrite (TBN) as a radical initiator and N–O source, forming fused isoxazole rings.
Procedure:
- Starting Materials: Methyl azaarenes, TBN as radical initiator.
- Reaction Conditions: Performed in DMSO at 80°C for 6 hours.
- Mechanism: Radical-mediated nitration and subsequent cyclization leading to fused isoxazole structures.
Data Summary:
| Parameter | Typical Values | Notes |
|---|---|---|
| Reagent | tert-Butyl nitrite (TBN) | Radical initiator and N–O source |
| Solvent | DMSO | Facilitates radical reactions |
| Temperature | 80°C | Ensures efficient cyclization |
| Time | 6 hours | Sufficient for completion |
Research Findings:
- The intramolecular cycloaddition allows for the synthesis of complex isoxazole-fused heterocycles with broad substrate scope, including natural product derivatives.
Formation of Ethyl (isoxazol-3-ylamino)(oxo)acetate via Nucleophilic Substitution and Cyclization
This method involves initial synthesis of isoxazole derivatives followed by functional group modifications to introduce the ethyl ester and amino groups.
Procedure:
Data Summary:
| Parameter | Typical Values | Notes |
|---|---|---|
| Reagents | Amines, ethyl chlorooxoacetate | For amino and ester functionalities |
| Catalyst | Acid or base catalysis | Facilitates substitution and esterification |
| Temperature | 25–60°C | Mild conditions for functionalization |
| Yield | Variable, often 50–70% | Dependent on substrate purity |
Research Findings:
- The amino group on the isoxazole ring can be introduced via nucleophilic substitution on halogenated intermediates, followed by esterification to obtain the final this compound.
One-Pot Multicomponent Reactions
Recent advances include one-pot synthesis routes combining heterocycle formation and functionalization, reducing steps and improving efficiency.
Procedure:
- Reactants: Methyl azaarenes, nitrating agents, and acylating agents.
- Conditions: Reflux in suitable solvents like acetonitrile or dioxane.
- Outcome: Simultaneous formation of fused isoxazole rings and ester functionalities.
Research Findings:
- This approach offers a versatile platform for synthesizing diverse derivatives, including this compound, with broad substrate scope and functional group tolerance.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalysts | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Catalytic condensation of nitrile oxides | Primary nitro compounds, dipolarophiles | Cu salts, bases | Chloroform, ethanol | 60–80°C | Up to 85% | Functional group tolerance |
| Intramolecular cycloaddition | Methyl azaarenes, TBN | None | DMSO | 80°C | 6 hours | Fused heterocycles |
| Nucleophilic substitution | Halogenated intermediates, amines | Acid/base | Mild | 25–60°C | 50–70% | Functionalization step |
| One-pot multicomponent | Multiple reactants | None | Acetonitrile, dioxane | Reflux | Variable | Efficient, broad scope |
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives?
A one-pot multicomponent reaction involving diethyl 3-oxopentanedioate, aryl/heteroaryl aldehydes, and hydroxylamine hydrochloride in water, catalyzed by 5 mol% 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, is effective. This method achieves good-to-excellent yields (60–95%) at 70°C without chromatographic purification, aligning with green chemistry principles .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis are standard for confirming molecular structure and purity. Single-crystal X-ray diffraction (e.g., using SHELXL) provides precise molecular geometry and intermolecular interactions, such as C–H⋯O hydrogen bonds and π–π stacking .
Q. What safety protocols are essential when handling this compound?
Consult safety data sheets (SDS) for hazard identification. In case of exposure, immediately remove contaminated clothing, rinse affected areas with water, and seek medical attention. Ensure proper ventilation and use personal protective equipment (PPE) during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and sustainability in synthesizing this compound derivatives?
Systematic optimization involves:
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models for this compound?
Cross-validate using:
- SHELX refinement : SHELXL refines high-resolution X-ray data to adjust bond lengths and angles .
- Computational chemistry : Density functional theory (DFT) calculations can identify deviations caused by crystal packing effects (e.g., C–H⋯O interactions) .
Q. How do substituent variations on the isoxazole ring affect the physicochemical properties of this compound derivatives?
- Electron-withdrawing groups (e.g., halogens) increase electrophilicity at the oxoacetate moiety, enhancing reactivity in nucleophilic additions.
- Aromatic substituents influence π-stacking interactions, altering solubility and crystallinity.
- Alkyl chains modulate lipophilicity, impacting biological activity .
Q. What are the challenges in scaling up the synthesis of this compound derivatives while maintaining regioselectivity?
Key challenges include:
- By-product formation : Strict temperature control (70°C) and catalyst homogeneity minimize side reactions .
- Solvent limitations : Aqueous media may require pH adjustments to stabilize intermediates during large-scale reactions .
Methodological Notes
- Crystallography : Use SHELXT for automated space-group determination and SHELXL for refining twinned or high-resolution data .
- Green Chemistry : Prioritize water as a solvent and azolium salts as recyclable catalysts to align with sustainability goals .
- Data Validation : Combine NMR, elemental analysis, and X-ray crystallography to ensure structural accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
